CaCCinh-A01

描述

CaCC(inh)-A01 is a non-selective inhibitor of calcium-activated chloride channels (CaCCs) that blocks ATP-stimulated chloride conductance in human salivary gland, intestinal, and bronchial epithelium (mean IC50 = 10 µM). CaCC(inh)-A01 (30 µM) induces full vasorelaxation of preconstricted mouse isolated mesenteric arteries in the presence or absence of chloride. CaCC(inh)-A01 also attenuates CaCC TMEM16-A-induced proliferation in cancer cell lines through targeted degradation of the protein and reduces BKCa channel activity in human red blood cells.

Potent, selective class A inhibitor of calcium-activated chloride channels

CaCCinh-A01, also known as TMEM16 Blocker I, is a TMEM16 Blocker. This compound is a non-selective inhibitor of calcium-activated chloride channels (CaCCs) that blocks ATP-stimulated chloride conductance in human salivary gland, intestinal, and bronchial epithelium (mean IC50 = 10 µM).

科学研究应用

CaCCinh-A01: 科学研究应用的综合分析

TMEM16A 通道抑制: this compound 已知可抑制 TMEM16A(跨膜蛋白 16A)通道,该通道是存在于人支气管和肠道细胞中的钙激活氯离子通道(CaCC)。这种抑制可以完全阻断 CaCC 电流,使其成为呼吸道和胃肠道研究的重要关注点 .

药理药物潜力: 作为 ANO 家族(尤其是 ANO1)的通道阻断剂,this compound 正在研究其作为药理药物的潜力。 它已显示出对细胞活力和迁移的影响,表明其可应用于癌症治疗和其他以细胞增殖为因素的疾病 .

3. 对细胞活力和迁移的影响 研究表明,this compound 会降低细胞活力并抑制细胞迁移。 这些特性在癌症转移的研究中尤其重要,并可能导致新的治疗策略 .

4. 在细胞坏死和凋亡中的作用 在某些细胞系中,观察到 this compound 会诱导细胞坏死和凋亡。 这种效应伴随着 ROS 水平的上调和线粒体凋亡途径的激活,为细胞死亡的机制提供了见解 .

细胞周期停滞: 用 this compound 处理可以促使细胞周期在 S 期停滞。 这一发现对于理解细胞分裂至关重要,并对细胞生长控制和癌症治疗的研究具有重要意义 .

蛋白质水平改变: 该化合物与细胞周期相关蛋白质水平升高有关。 这种效应可以用于旨在调节蛋白质表达以用于各种治疗应用的研究 .

这些领域中的每一个都为医学科学的进一步研究和发展提供了独特的机会,特别是在理解和治疗与细胞功能相关的疾病方面。

MilliporeSigma - this compound MilliporeSigma - 钙激活氯离子通道抑制剂,this compound Springer - 钙激活氯离子 ANO6 通道的机制 Springer - 钙激活氯离子 ANO6 通道的机制 (PDF) Anticancer Research - GlyH-101 和 this compound 抑制 HT-29 细胞增殖

作用机制

Target of Action

CaCCinh-A01 primarily targets TMEM16A (transmembrane member 16A) and anoctamin-1 (ANO1) . These are calcium-activated chloride channels (CaCCs) that play a significant role in various physiological processes, including fluid secretion, smooth muscle contraction, and the control of electrical signaling in certain neurons .

Mode of Action

This compound interacts with its targets by inhibiting the chloride channel function of TMEM16A and ANO1 . It facilitates the endoplasmic reticulum-associated, proteasome-dependent degradation of ANO1 . This interaction results in a decrease of ANO1 protein levels, which correlates with the inhibition of cell proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to activate the mitochondrial apoptosis pathway and cause cell cycle arrest . This leads to a decrease in cell proliferation and an increase in cell necrosis and apoptosis . Additionally, it up-regulates reactive oxygen species (ROS) levels .

Pharmacokinetics

It’s known that this compound is a potent inhibitor that fully inhibits cacc current in human bronchial and intestinal cells .

Result of Action

The action of this compound results in a decrease in cell viability and repression of cell migration . It also inhibits cell proliferation through cell cycle arrest and mitochondrial-related pathways . These effects demonstrate its potential as an anti-tumor agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the effect of this inhibitor was studied using methods representing the integral ion current through the membrane . .

生化分析

Biochemical Properties

CaCCinh-A01 plays a pivotal role in biochemical reactions by inhibiting calcium-activated chloride channels. It interacts with proteins of the anoctamine family, specifically ANO1 (TMEM16A), ANO2 (TMEM16B), and ANO6 (TMEM16F). These proteins form calcium-activated chloride channels and phospholipid scramblases. The interaction between this compound and these proteins results in the inhibition of the channel’s open state probability, current amplitude, and dwelling time .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in HEK293 cells, this compound reduces the open state probability of ANO6 channels, leading to decreased ion transport and altered cellular homeostasis . Additionally, it affects the secretion of exocrine glands and the regulation of the nervous system through its interaction with ANO1 and ANO2 proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with calcium-activated chloride channels. By binding to these channels, this compound inhibits their activity, leading to a reduction in ion transport across the cell membrane. This inhibition is achieved through a decrease in the current amplitude and the dwelling time of the channel’s open state . Furthermore, this compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory effects on calcium-activated chloride channels for extended periods, although its potency may decrease due to degradation . Long-term exposure to this compound can lead to sustained alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits calcium-activated chloride channels without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including disruptions in ion transport and cellular homeostasis . Threshold effects have been observed, where the inhibitory effects of this compound plateau at certain concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate ion transport and cellular metabolism. The compound affects metabolic flux by modulating the activity of calcium-activated chloride channels, leading to changes in metabolite levels . Additionally, this compound may influence the activity of enzymes involved in the synthesis and degradation of cellular metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound is crucial for its inhibitory effects on calcium-activated chloride channels and its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that this compound reaches its target calcium-activated chloride channels, allowing it to exert its inhibitory effects . The localization of this compound also influences its interactions with other biomolecules and its overall impact on cellular processes .

属性

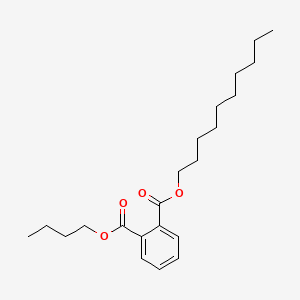

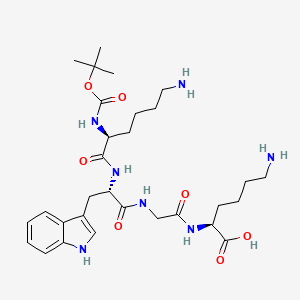

IUPAC Name |

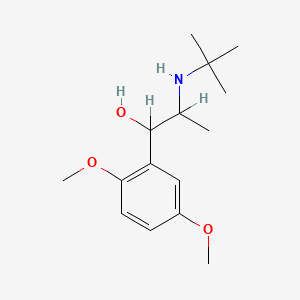

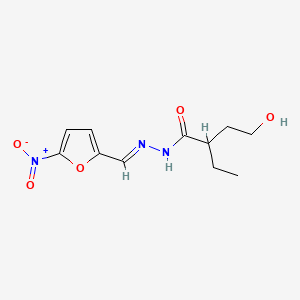

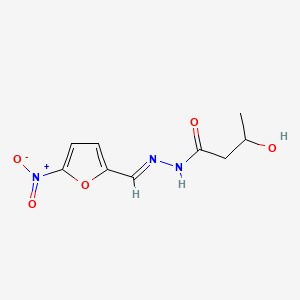

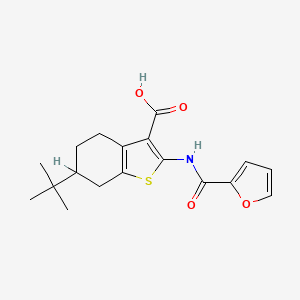

6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-18(2,3)10-6-7-11-13(9-10)24-16(14(11)17(21)22)19-15(20)12-5-4-8-23-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLUEOBQFRYTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。